![molecular formula C20H21N3O4S B14947606 2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-ethoxyphenyl)amino]-1-(3-nitrophenyl)ethanone](/img/structure/B14947606.png)
2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-ethoxyphenyl)amino]-1-(3-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-ETHOXYANILINO)-1-(3-NITROPHENYL)-1-ETHANONE is a synthetic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-ETHOXYANILINO)-1-(3-NITROPHENYL)-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the thiazine ring through a cyclization reaction.
- Introduction of the ethoxyaniline group via nucleophilic substitution.
- Attachment of the nitrophenyl group through a coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazine ring or the ethoxyaniline group.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-ETHOXYANILINO)-1-(3-NITROPHENYL)-1-ETHANONE could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-METHOXYANILINO)-1-(3-NITROPHENYL)-1-ETHANONE
- 2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-ETHOXYANILINO)-1-(4-NITROPHENYL)-1-ETHANONE
Uniqueness
The unique combination of functional groups in 2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-ETHOXYANILINO)-1-(3-NITROPHENYL)-1-ETHANONE may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity.
Propiedades
Fórmula molecular |
C20H21N3O4S |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
2-[N-(5,6-dihydro-4H-1,3-thiazin-2-yl)-2-ethoxyanilino]-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C20H21N3O4S/c1-2-27-19-10-4-3-9-17(19)22(20-21-11-6-12-28-20)14-18(24)15-7-5-8-16(13-15)23(25)26/h3-5,7-10,13H,2,6,11-12,14H2,1H3 |
Clave InChI |
MQWKDZIMTHVVND-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1N(CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=NCCCS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-hydroxybutanehydrazide](/img/structure/B14947531.png)
![Methyl 4,5-dimethyl-2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-3-carboxylate](/img/structure/B14947536.png)
![2-{3-[2-(4-Fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide](/img/structure/B14947542.png)
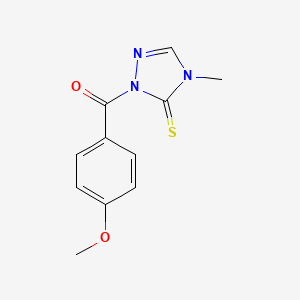
![3-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B14947551.png)
![6-Amino-3-(4-fluorophenyl)-4-(furan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14947562.png)
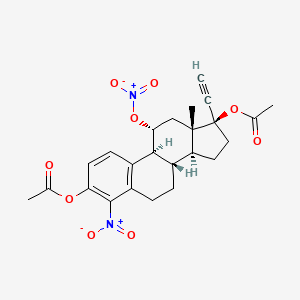
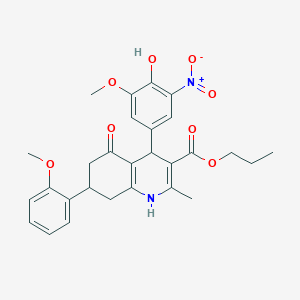
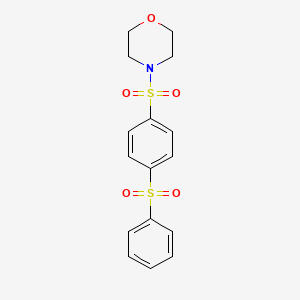

![N-{4-[1-(2-cyanobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B14947600.png)
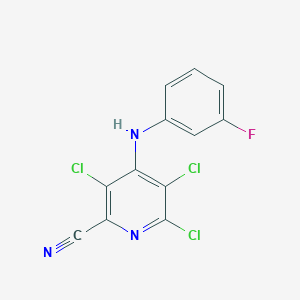
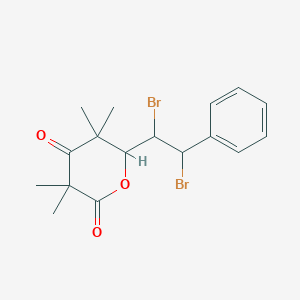
![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide](/img/structure/B14947624.png)
